molecular formula C11H18O6 B8438176 2-(6-ethoxy-6-oxohexyl)propanedioic acid

2-(6-ethoxy-6-oxohexyl)propanedioic acid

Cat. No.: B8438176
M. Wt: 246.26 g/mol
InChI Key: KBTOZUHMPOHMLQ-UHFFFAOYSA-N
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Description

2-(6-ethoxy-6-oxohexyl)propanedioic acid is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by its unique structure, which includes a carboxylic acid group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethoxy-6-oxohexyl)propanedioic acid typically involves the esterification of 2-Carboxy-octanedioic Acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-(6-ethoxy-6-oxohexyl)propanedioic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed

    Hydrolysis: 2-Carboxy-octanedioic Acid and ethanol.

    Reduction: Corresponding alcohol.

    Transesterification: Different esters depending on the alcohol used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-ethoxy-6-oxohexyl)propanedioic acid is unique due to its specific structure, which combines a carboxylic acid group with an ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C11H18O6

Molecular Weight

246.26 g/mol

IUPAC Name

2-(6-ethoxy-6-oxohexyl)propanedioic acid

InChI

InChI=1S/C11H18O6/c1-2-17-9(12)7-5-3-4-6-8(10(13)14)11(15)16/h8H,2-7H2,1H3,(H,13,14)(H,15,16)

InChI Key

KBTOZUHMPOHMLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC(C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of triester 61 (500 mg, 1.395 mmol) in CH2Cl2 (20 mL) was added TFA (2.0 mL) and the reaction mixture stirred overnight. Volatile components were evaporated under vacuum, and the residue repeatedly dissolved in CH2Cl2 and evaporated to remove all traces of TFA. A solid 62 (327 mg, 1.33 mmol) was obtained and used directly in the next step without further purification. 1H-NMR (400 MHz, DMSO-d6) δ 12.62 (br s, 2H), 4.03 (q, 2H), 3.16 (t, 1H), 2.25 (t, 2H), 1.67 (m, 2H), 1.49 (m, 2H), 1.25 (m, 4H), 1.16 (t, 3H).
Name
triester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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